Biochemical Potency: L-732531 vs. Tacrolimus in Calcineurin Inhibition
The FKBP12 complex with L-732531 demonstrates significantly enhanced potency against calcineurin compared to the FK506 (tacrolimus)·FKBP12 complex. The study directly compares the two complexes in a biochemical assay, reporting a competitive inhibition constant (Ki) of 14 nM for the FK506·FKBP12 complex [1].
| Evidence Dimension | Potency (Inhibition of calcineurin phosphatase activity) |
|---|---|
| Target Compound Data | The L-732531·FKBP12 complex was 'significantly more potent'. |
| Comparator Or Baseline | FK506 (Tacrolimus)·FKBP12 complex Ki = 14 nM |
| Quantified Difference | Not explicitly quantified beyond 'significantly more potent'. |
| Conditions | In vitro biochemical assay measuring hydrolysis of a [33P]phosphopeptide substrate by calcineurin. |
Why This Matters
Superior potency against the primary molecular target suggests L-732531 may achieve effective immunosuppression at lower doses than tacrolimus.
- [1] Salowe SP, Hermes JD, Sonatore LM, et al. Competitive and slow-binding inhibition of calcineurin by drug x immunophilin complexes. Arch Biochem Biophys. 1998 Jul 15;355(2):165-74. View Source
